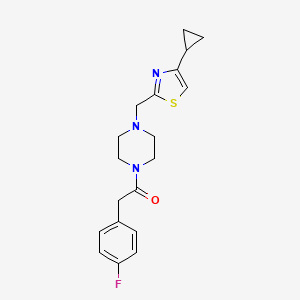

![molecular formula C7H5BrN2S B2488940 2-溴苯并[d]噻唑-4-胺 CAS No. 1368320-74-4](/img/structure/B2488940.png)

2-溴苯并[d]噻唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions or coupling reactions under specific conditions. For instance, 2-aminobenzo[b]chalcogenophenes can be synthesized via a reaction involving 4-(2-bromophenyl)-1,2,3-chalcogenodiazoles with amines in the presence of a base and copper catalysts, showcasing a method that might be adaptable for 2-Bromobenzo[d]thiazol-4-amine synthesis under similar conditions (Popova et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively through X-ray diffraction analysis, revealing details about crystal packing, hydrogen bonding, and other noncovalent interactions. These studies provide insights into the structural aspects of 2-Bromobenzo[d]thiazol-4-amine, indicating strong hydrogen bonds and supramolecular arrangements critical for understanding its chemical reactivity and properties (Jin et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-Bromobenzo[d]thiazol-4-amine can be inferred from related compounds, which undergo various nucleophilic substitutions and form adducts with different carboxylic acids. These reactions highlight the compound's potential to participate in the formation of cocrystals or organic salts, contributing to a diverse range of chemical properties (Jin et al., 2012).

科学研究应用

1. 理解非共价相互作用

金等人(2012年)的研究集中在6-溴苯并[d]噻唑-2-胺与各种羧酸衍生物之间的非共价相互作用上。这项研究揭示了6-溴苯并[d]噻唑-2-胺如何与羧酸结合,揭示了超分子组装中氢键结合的细节(Jin et al., 2012)。

2. 晶体结构分析

金等人(2014年)制备了6-溴苯并[d]噻唑-2-胺与不同有机酸形成的六个无水有机酸-碱加合物。该研究利用X射线衍射、红外和元素分析对这些加合物进行了表征,有助于更好地理解晶体堆积和超分子排列(Jin et al., 2014)。

3. 氢键超分子结构

金和王(2012年)对涉及6-溴苯并[d]噻唑-2-胺的糖酸盐进行的研究突出了由于各种氢键相互作用而形成的3D网络结构。这项研究有助于理解2-氨基杂环化合物的结构组装(Jin & Wang, 2012)。

4. 合成噻唑用于药物发现

Colella等人(2018年)报道了使用1,3-二溴-1,1-二氟-2-丙酮与芳香胺相互作用来产生噻唑的合成方案。这种合成对于药物发现具有重要意义,展示了4-溴二氟甲基噻唑的潜力(Colella et al., 2018)。

5. 腐蚀抑制性能

Kaya等人(2016年)利用密度泛函理论和分子动力学模拟来预测各种噻唑衍生物(包括2-氨基-4-(4-溴苯基)-噻唑)的腐蚀抑制性能。这项研究为这些化合物在保护金属表面方面的应用提供了见解(Kaya et al., 2016)。

安全和危害

属性

IUPAC Name |

2-bromo-1,3-benzothiazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSAWMAUOZAYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[d]thiazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)